11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
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Overview
Description
11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic compound with a unique tetracyclic structure. This compound is characterized by the presence of multiple aromatic rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
2-Propanone, 1-(4-methoxyphenyl)-: A compound with a similar methoxyphenyl group but different overall structure.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Shares the methoxyphenyl group but has a different functional group and structure.
3-Methoxyphenylacetic acid: Another compound with a methoxyphenyl group, differing in its acetic acid moiety.
Uniqueness
11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0{2,7}.0{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene stands out due to its complex tetracyclic structure and the presence of multiple heteroatoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
11-(3-methoxyphenyl)-9-phenyl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-30-18-11-7-10-17(14-18)23-21-22(28-25-26-15-27-29(23)25)19-12-5-6-13-20(19)31-24(21)16-8-3-2-4-9-16/h2-15,23-24H,1H3,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHOOYTRLOARK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5)NC6=NC=NN26 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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